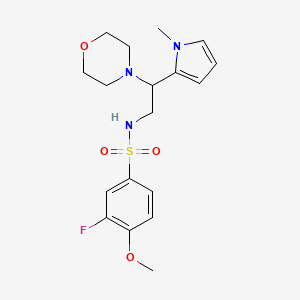![molecular formula C14H8ClF4N3O4S B2597142 3-({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methanimidamido}sulfonyl)-4-fluorobenzoic acid CAS No. 2085690-46-4](/img/structure/B2597142.png)
3-({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methanimidamido}sulfonyl)-4-fluorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound seems to be a complex organic molecule that likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), a sulfonyl group (a sulfur atom double-bonded to two oxygen atoms and single-bonded to another atom), and a benzoic acid group (a carboxylic acid where the carboxyl group is attached to a benzene ring) .
Synthesis Analysis
While specific synthesis methods for this compound were not found, trifluoromethylpyridine derivatives are generally synthesized via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .
Molecular Structure Analysis
The molecular structure of this compound likely includes a pyridine ring, a sulfonyl group, and a benzoic acid group .
Scientific Research Applications
Polymer Chemistry and Materials Science
Research has explored the synthesis of novel polymers incorporating sulfonated and fluorinated moieties for advanced materials applications. For example, sulfonated poly(arylene ether sulfone)s have been developed as proton exchange membranes for fuel cell applications, exhibiting high proton conductivity and good thermal stability (Kim, Robertson, & Guiver, 2008). Similarly, fluorinated polyamides containing pyridine and sulfone moieties have shown remarkable solubility in organic solvents, high glass transition temperatures, and excellent film-forming properties, indicating their potential for use in electronic and optical materials (Liu et al., 2013).
Organic Synthesis and Catalysis
The synthesis of heterocyclic compounds, including sulfonamides and sulfonyl fluorides, has been facilitated by using sulfur-functionalized reagents. This approach enables efficient and selective synthesis, demonstrating the compound's relevance in developing novel catalytic methods and materials for organic synthesis (Tucker, Chenard, & Young, 2015).
Herbicide Development
The compound and related structures have been investigated for their herbicidal activity. For instance, new fluoro intermediates for sulfonylureas have shown promise as selective post-emergence herbicides in agriculture, highlighting the potential of such compounds in developing new agrochemicals (Hamprecht et al., 1999).
Corrosion Inhibition
Research into the application of sulfonamide and sulfonyl chloride compounds as corrosion inhibitors for metals in acidic environments has demonstrated their efficacy in protecting industrial materials, thereby contributing to the development of more durable and long-lasting materials (Sappani & Karthikeyan, 2014).
Environmental and Health Sciences
Compounds with structural similarities have been explored for their antimicrobial activities and potential applications in treating diseases such as vitiligo, indicating the broader impact of such chemical structures in medical and environmental research (Abdel-Rahman, Makki, & Bawazir, 2010).
Safety and Hazards
Properties
IUPAC Name |
3-[(Z)-[amino-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene]amino]sulfonyl-4-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF4N3O4S/c15-8-4-7(14(17,18)19)5-21-11(8)12(20)22-27(25,26)10-3-6(13(23)24)1-2-9(10)16/h1-5H,(H2,20,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPFWQRITVYBJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)S(=O)(=O)N=C(C2=C(C=C(C=N2)C(F)(F)F)Cl)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C(=O)O)S(=O)(=O)/N=C(/C2=C(C=C(C=N2)C(F)(F)F)Cl)\N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF4N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4-Bis[2-(propan-2-yloxy)acetyl]piperazine-2-carbonitrile](/img/structure/B2597061.png)
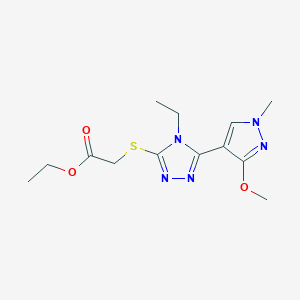
![1-benzyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2597064.png)
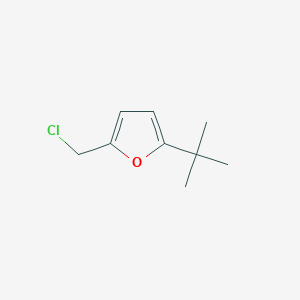
![N-[[4-(2,5-dimethoxyphenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3,4,5-trimethoxybenzamide](/img/structure/B2597068.png)
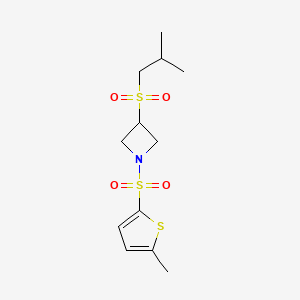
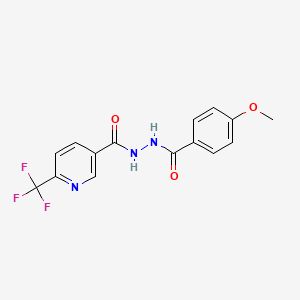
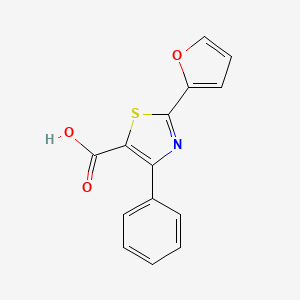
![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide](/img/structure/B2597075.png)

